4-(3-Allylthioureido)benzoic acid
Overview
Description
4-(3-Allylthioureido)benzoic acid is a chemical compound with the molecular formula C11H12N2O2S. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an allyl group attached to a thiourea moiety, which is further connected to a benzoic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Allylthioureido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with allyl isothiocyanate. The reaction mixture is heated at 50-60°C for 3.5-4 hours, followed by stirring at room temperature for 24 hours. The resulting product is then filtered and crystallized from ethanol or glacial acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Allylthioureido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Allylthioureido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential antiviral, cytotoxic, and antifungal activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the extraction of toxic metals using solid-supported liquid membrane systems.
Mechanism of Action
The mechanism of action of 4-(3-Allylthioureido)benzoic acid involves its interaction with molecular targets through the thiourea moiety. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its biological activity .
Comparison with Similar Compounds
- 4-(3-Benzoylthioureido)benzoic acid
- 4-(3-Phenylthioureido)benzoic acid
- 4-(3-Methylthioureido)benzoic acid
Comparison: 4-(3-Allylthioureido)benzoic acid is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The allyl group enhances the compound’s ability to participate in nucleophilic substitution reactions and may influence its interaction with biological targets .
Properties
IUPAC Name |
4-(prop-2-enylcarbamothioylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-7-12-11(16)13-9-5-3-8(4-6-9)10(14)15/h2-6H,1,7H2,(H,14,15)(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUVRZXGVDBGSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403250 | |
Record name | 4-(3-allylthioureido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142-29-6 | |
Record name | 4-(3-allylthioureido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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